molecular formula C18H36O3 B8386158 Tert-butyl 3-hydroxytetradecanoate CAS No. 88271-09-4

Tert-butyl 3-hydroxytetradecanoate

Cat. No.: B8386158
CAS No.: 88271-09-4
M. Wt: 300.5 g/mol
InChI Key: YZKBUDROMWIDFT-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxytetradecanoate (CAS: N/A) is a synthetic ester derivative of 3-hydroxytetradecanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a tert-butyl ester moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of lipid A analogs for self-adjuvanting cancer vaccines . Its tert-butyl group enhances steric protection, improving stability during chemical reactions . While 3-hydroxytetradecanoic acid derivatives are naturally found in microbial polyhydroxyalkanoates (PHAs), the tert-butyl ester form is predominantly synthetic, emphasizing its role as a controlled intermediate in laboratory settings .

Properties

CAS No.

88271-09-4

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

tert-butyl 3-hydroxytetradecanoate

InChI

InChI=1S/C18H36O3/c1-5-6-7-8-9-10-11-12-13-14-16(19)15-17(20)21-18(2,3)4/h16,19H,5-15H2,1-4H3

InChI Key

YZKBUDROMWIDFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features

  • Tert-butyl 3-hydroxytetradecanoate: Contains a 14-carbon chain with a hydroxyl group at position 3 and a tert-butyl ester at the carboxyl terminus. The tert-butyl group (C₄H₉) introduces steric bulk, influencing reactivity and solubility .
  • Methyl 3-hydroxytetradecanoate: Features a methyl ester (C₁H₃) instead of tert-butyl. This simpler ester is commonly identified in bacterial PHAs via FTIR, with characteristic C=O stretching at 1,733 cm⁻¹ and O-H stretching at 3,437 cm⁻¹ .
  • 3-Hydroxytetradecanoic acid: The free acid form, lacking an ester group, is a minor component in PHAs from Pseudomonas putida and Fusobacterium species .
Table 1: Functional Group Comparison
Compound Ester Group Hydroxyl Position Key FTIR Bands (cm⁻¹) Natural Occurrence
This compound tert-butyl 3 Not reported (synthetic) Synthetic
Methyl 3-hydroxytetradecanoate methyl 3 3,437 (O-H), 1,733 (C=O) Pseudomonas aeruginosa
3-Hydroxytetradecanoic acid None 3 3,400–3,500 (O-H) P. putida, Fusobacterium

This compound

Synthesized via reduction of a sulfated intermediate (S4) using NaBH₄ in DMF, followed by column chromatography purification. The tert-butyl group is retained to protect the ester during subsequent reactions, as demonstrated in lipid A analog synthesis .

Methyl 3-Hydroxytetradecanoate

Produced naturally by Pseudomonas aeruginosa during PHA biosynthesis. Commercially available as a high-purity standard (98%) for analytical applications .

3-Hydroxytetradecanoic Acid

A trace component in medium-chain-length PHAs (mcl-PHAs), constituting <5% of monomers in P. putida grown on gluconate . Its low abundance contrasts with more prevalent monomers like 3-hydroxyoctanoate (C8) and 3-hydroxydecanoate (C10) .

Stability and Handling Considerations

Tert-butyl esters generally require stringent storage conditions (dry, inert atmosphere) to prevent hydrolysis, unlike methyl esters, which are more stable .

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